molecular formula C26H26N4O3S B2997908 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-95-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2997908
CAS No.: 922461-95-8
M. Wt: 474.58
InChI Key: KPZDTQIFKABVQN-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzimidazole moiety, a privileged scaffold in pharmacology known to interact with a variety of biological targets . The benzimidazole core is a structural isostere of naturally occurring nucleotides, which allows derivatives to interact effectively with biopolymers such as proteins and enzymes . Research on closely related compounds, such as the analog D2AAK4 (N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide), has demonstrated a multitarget profile against aminergic G protein-coupled receptors (GPCRs) . These receptors are critical in neuropharmacology, and such compounds have been investigated for their potential atypical antipsychotic profiles, showing activity in decreasing amphetamine-induced hyperactivity and improving memory consolidation in preclinical studies . The mechanism of action for compounds within this class often involves interaction with key GPCRs, forming critical electrostatic interactions between the protonatable nitrogen atom in the piperidine ring and a conserved aspartate residue in the receptor's binding site . Furthermore, the 1-tosylpiperidine segment is a common feature in molecules designed to modulate protein-protein interactions and enzyme activity, as seen in compounds targeting the NLRP3 inflammasome, a key component of the innate immune response . Given its structural features, this chemical reagent is a valuable tool for researchers exploring new therapeutic avenues in areas such as central nervous system (CNS) disorders, inflammation, and oncology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-9-11-22(12-10-18)34(32,33)30-15-13-19(14-16-30)26(31)27-21-6-4-5-20(17-21)25-28-23-7-2-3-8-24(23)29-25/h2-12,17,19H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDTQIFKABVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the use of aromatic aldehydes and o-phenylenediamine, which allows for the formation of C–N bonds under mild conditions. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with tosylpiperidine, resulting in a complex molecular structure that features both a benzimidazole moiety and a piperidine core .

Biological Activity Overview

The biological activity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide has been evaluated across various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.

Antiviral Activity

Research indicates that compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide exhibit antiviral properties. For instance, derivatives with similar piperidine structures have shown effectiveness against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a moderate level of antibacterial activity, indicating potential for further development into therapeutic agents .

Case Studies and Research Findings

Several key studies provide insights into the biological activity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide:

  • Antiviral Screening : A study assessing several piperidine derivatives found that compounds with a benzimidazole component displayed notable antiviral activity against HIV-1. The structure-function relationship highlighted the importance of specific functional groups in enhancing efficacy .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The results indicated that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .
  • Cytotoxicity Studies : Cytotoxicity assays revealed that while some derivatives exhibited promising antiviral effects, they also displayed varying levels of cytotoxicity in human cell lines. This dual effect necessitates careful consideration during the development of these compounds for clinical use .

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetIC50 (μM)Remarks
3fCVB-292Moderate protection
3gHSV-185Active against HSV
ReferenceAZT0.5Standard antiviral

Table 2: Antimicrobial Activity (MIC Values)

Bacterial StrainMIC (μM)
Staphylococcus aureus>100
Pseudomonas aeruginosa>100
Candida albicans100
Aspergillus niger>100

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Physicochemical Properties of Selected Benzimidazole Derivatives
Compound Name/ID Core Structure Substituents/Functional Groups Melting Point (°C) Key References
Target Compound Benzimidazole-phenyl-tosylpiperidine Tosylpiperidine carboxamide Not reported
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) Benzimidazole-phenyl-propenoyl-benzamide 2-Methoxyphenyl amide 272.2–273.4
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine () Benzimidazole-acetamidine Tosyl, phenyl Not reported
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Bis-benzimidazole-phenyl-benzamide Dual benzimidazole amino groups >300
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones () Benzimidazole-thiazolidinone Thiazolidinone, arylidene Not reported

Key Observations:

  • Substituent Effects : The target compound’s tosylpiperidine group distinguishes it from methoxy/hydroxy-substituted benzamides in (Compounds 11–15), which exhibit higher melting points (>300°C for hydroxyl derivatives) due to strong hydrogen bonding . The tosyl group likely enhances lipophilicity compared to polar substituents like methoxy or hydroxy groups.
  • Synthetic Routes : Unlike copper-catalyzed three-component reactions used for N-sulfonylamidines in , the target compound’s synthesis may involve nucleophilic substitution or coupling reactions to integrate the piperidine-carboxamide moiety.

Physicochemical and Pharmacokinetic Properties

The absence of reported melting points for the target compound contrasts with ’s detailed thermal data, underscoring the need for experimental characterization. The tosyl group may improve metabolic stability compared to compounds with labile substituents (e.g., cyanoacetamide in ) . Piperidine’s basicity could also enhance solubility in acidic environments, a trait absent in rigid thiazolidinone derivatives () .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide and its derivatives?

The synthesis typically involves multi-step strategies:

  • Benzimidazole core formation : Condensation of o-phenylenediamine with carbonyl derivatives under acidic conditions (e.g., using CBr4 as a catalyst for one-pot synthesis) .
  • Piperidine-tosyl integration : Coupling the benzimidazole intermediate with a tosyl-protected piperidine-carboxamide via carbodiimide-mediated amidation (EDCI/HOBt in pyridine) .
  • Key purification : Column chromatography (silica gel) and recrystallization to isolate high-purity products .

Q. How are structural modifications (e.g., substituent variations on the benzimidazole or tosyl groups) strategically implemented to enhance biological activity?

  • Benzimidazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position improve antimicrobial activity by enhancing electrophilicity .
  • Tosyl group optimization : Bulky sulfonyl groups (e.g., phenylsulfonyl vs. methylsulfonyl) influence target binding kinetics, as seen in kinase inhibition studies .
  • Piperidine substitution : Methyl or isopropyl groups at the piperidine nitrogen modulate solubility and bioavailability .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Spectroscopic methods :
    • 1H/13C NMR : Assigns proton environments (e.g., aromatic benzimidazole protons at δ 7.2–8.2 ppm) and confirms tosyl group integration .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 534.73 for derivatives) .
  • Chromatography : HPLC (≥98% purity criteria) ensures batch consistency .

Advanced Research Questions

Q. How can copper-catalyzed coupling reactions be optimized for introducing sulfonyl groups in benzimidazole-piperidine hybrids?

  • Reaction conditions : Use CuI (10 mol%) with sulfonyl azides and terminal alkynes in degassed dioxane at 110°C for 12–24 hours .
  • Substrate scope : Electron-deficient aryl sulfonyl azides yield higher conversions (e.g., 4-nitrobenzenesulfonyl azide: 85% yield) compared to alkyl variants .
  • Mechanistic insight : The reaction proceeds via a ketenimine intermediate, confirmed by in situ FTIR monitoring .

Q. What computational methods predict the optoelectronic properties of benzimidazole derivatives like this compound?

  • DFT studies : Calculate HOMO-LUMO gaps (e.g., 3.2–4.1 eV for nitro-substituted derivatives) to assess charge-transfer efficiency .
  • Nonlinear optical (NLO) properties : Hyperpolarizability (β) values >50 × 10⁻³⁰ esu suggest potential in photonic applications .
  • Molecular docking : Simulate binding to EGFR tyrosine kinase (docking scores: −9.2 to −11.3 kcal/mol) to prioritize derivatives for in vitro testing .

Q. How do contradictions in biological activity data arise from structural variations, and how can they be resolved?

  • Case example : A chloro substituent on the benzimidazole enhances antifungal activity (MIC: 2 µg/mL) but reduces solubility, leading to false negatives in aqueous assays .
  • Resolution : Use logP-adjusted formulations (e.g., DMSO/PBS emulsions) or pro-drug strategies to balance solubility and activity .

Q. What in vitro assays are most effective for evaluating the kinase inhibition potential of this compound?

  • Kinase profiling : Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
  • Dose-response analysis : IC50 values correlate with substituent electronegativity (e.g., 4-fluorophenyl derivatives: IC50 = 0.8 µM vs. methyl: IC50 = 5.2 µM) .

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